
1,4-Dimethyl-1H-imidazole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-1H-imidazole-2,5-dione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at the 1 and 4 positions and two carbonyl groups at the 2 and 5 positions. It is a versatile molecule with applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1H-imidazole-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: In industrial settings, the compound can be produced by reacting dimethyl sulfate with ketones under controlled conditions. The reaction typically involves heating the reactants in the presence of a base, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dimethyl-1H-imidazole-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different products, often involving the reduction of the carbonyl groups.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with additional functional groups, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-1H-imidazole-2,5-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4-Dimethyl-1H-imidazole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-1H-imidazole-2,5-dione: Similar structure but with methyl groups at different positions.
1,4-Dimethyl-1H-imidazole-2-thione: Contains a sulfur atom instead of one of the carbonyl groups.
1,4-Dimethyl-1H-imidazole-2,5-diol: Contains hydroxyl groups instead of carbonyl groups.
Uniqueness: 1,4-Dimethyl-1H-imidazole-2,5-dione is unique due to its specific substitution pattern and the presence of two carbonyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C5H6N2O2 |
|---|---|
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
3,5-dimethylimidazole-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(8)7(2)5(9)6-3/h1-2H3 |
InChI-Schlüssel |
VLSBYOFKSMOUHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=O)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



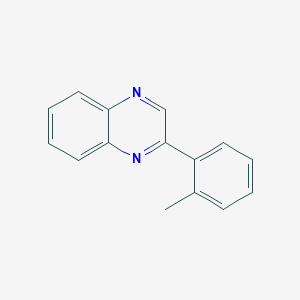


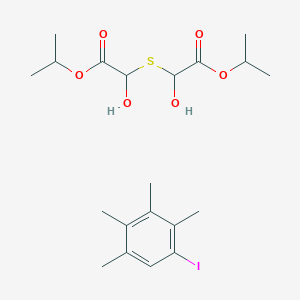
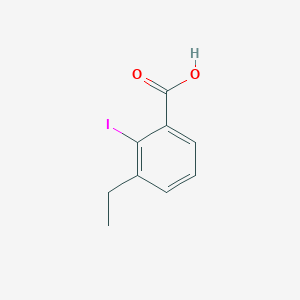

![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide](/img/structure/B12831991.png)
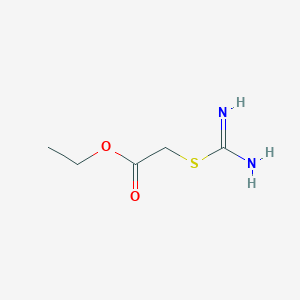
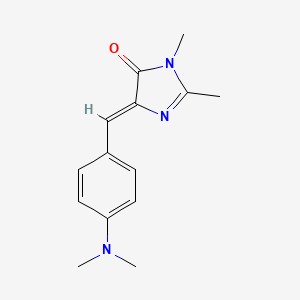
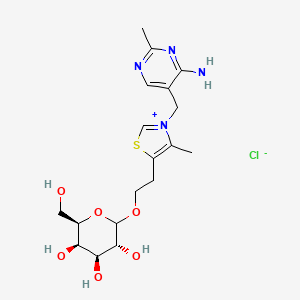


![2-propyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12832035.png)
